N-tert-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide
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Overview
Description
2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core. This core is then functionalized with an ethyl group and further reacted with acetic acid derivatives to introduce the acetylamino group.
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Shares the dibenzo[c,e][1,2]thiazine core but differs in functional groups.
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[1-(4-methylphenyl)propyl]acetamide: Similar structure with variations in the acetamide moiety.
Uniqueness
2-{[(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is unique due to its specific combination of functional groups and the dibenzo[c,e][1,2]thiazine core.
Properties
Molecular Formula |
C27H29N3O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C27H29N3O4S/c1-5-18-14-15-23-21(16-18)19-10-7-9-13-24(19)35(33,34)30(23)17-25(31)28-22-12-8-6-11-20(22)26(32)29-27(2,3)4/h6-16H,5,17H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
YNYWKWLDUFMXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)NC(C)(C)C |
Origin of Product |
United States |
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